![molecular formula C13H16O2 B1311373 3-(4-Carboethoxyphenyl)-2-methyl-1-propene CAS No. 514821-16-0](/img/structure/B1311373.png)
3-(4-Carboethoxyphenyl)-2-methyl-1-propene
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Description
“3-(4-Carboethoxyphenyl)-2-methyl-1-propene” is a chemical compound that is part of the family of porphyrin derivatives . Porphyrin derivatives have gained significant attention in the scientific community due to their enhanced photophysicochemical properties and applications in the biomedical field, particularly in photodynamic therapy (PDT) .
Synthesis Analysis
The synthesis of porphyrin derivatives, including “this compound”, involves various reactions with amines and hydrazides using a simple synthetic approach through amide bond formation . This results in new porphyrin derivatives that can potentially be better PDT agents .Scientific Research Applications
Methanol Conversion to Propene
One study discusses the reaction pathway for propene formation in the methanol to propene (MTP) process over a high silica H-ZSM-5 catalyst. This research indicates the importance of alkene methylation with methanol in the production of propene, which is a key component in various industrial applications including polymer production (Wu et al., 2011).
Electrochemical Synthesis
Another study focuses on the electrochemical synthesis of carboxylic acids from alkenes using CO2, highlighting the potential for using "3-(4-Carboethoxyphenyl)-2-methyl-1-propene" in carbon capture and conversion strategies to produce value-added chemicals (Bringmann & Dinjus, 2001).
Zeolite-Catalyzed Methylation Reactions
The methylation of ethene, propene, and butene by methanol over acidic H-ZSM-5 catalysts has been studied, revealing insights into the kinetics and mechanism of zeolite-catalyzed reactions. Such studies could inform the use of "this compound" in catalysis and synthesis processes (Van Speybroeck et al., 2011).
properties
IUPAC Name |
ethyl 4-(2-methylprop-2-enyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8H,2,4,9H2,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGPVBBWNVSYNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448411 |
Source
|
Record name | 3-(4-carboethoxyphenyl)-2-methyl-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
514821-16-0 |
Source
|
Record name | 3-(4-carboethoxyphenyl)-2-methyl-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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